L-703014
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L 703014 is a fibrinogen receptor antagonist that has shown potential as both a parenteral and oral antithrombotic agent. It is known for its high affinity for the fibrinogen receptor, with an IC50 value of 94 nM . This compound has been studied for its ability to prevent platelet aggregation, making it a promising candidate for the treatment of thrombotic disorders.
Preparation Methods
The synthesis of L 703014 involves several steps, including the use of methanol precipitation of dog plasma proteins followed by high-performance liquid chromatography (HPLC) with an automated column switching technique . The compound is not metabolized in the dog and is eliminated through the kidneys and bile . Industrial production methods for L 703014 are not widely documented, but the synthesis typically involves the use of organic solvents and reagents under controlled conditions.
Chemical Reactions Analysis
L 703014 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, epinephrine, and collagen . The major products formed from these reactions are typically related to the inhibition of platelet aggregation and the prevention of thrombus formation .
Scientific Research Applications
L 703014 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying fibrinogen receptor antagonists. In biology, it is used to investigate the mechanisms of platelet aggregation and thrombus formation. In medicine, L 703014 is being explored as a potential treatment for thrombotic disorders. In industry, it is used in the development of new antithrombotic agents .
Mechanism of Action
The mechanism of action of L 703014 involves its binding to the fibrinogen receptor on platelets, thereby preventing the binding of fibrinogen and subsequent platelet aggregation . This inhibition of platelet aggregation is crucial for preventing the formation of blood clots and thrombus formation. The molecular targets of L 703014 include the glycoprotein IIb/IIIa receptor complex on platelets .
Comparison with Similar Compounds
L 703014 is unique in its high affinity for the fibrinogen receptor and its potential as both a parenteral and oral antithrombotic agent . Similar compounds include other fibrinogen receptor antagonists such as L 704326 and MK 852 . These compounds also inhibit platelet aggregation but may differ in their pharmacokinetic properties and clinical applications.
Properties
CAS No. |
142638-79-7 |
---|---|
Molecular Formula |
C24H34N4O4 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(3R)-5-(1H-indol-3-yl)-3-[[2-(4-piperidin-4-ylbutanoylamino)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C24H34N4O4/c29-22(7-3-4-17-10-12-25-13-11-17)27-16-23(30)28-19(14-24(31)32)9-8-18-15-26-21-6-2-1-5-20(18)21/h1-2,5-6,15,17,19,25-26H,3-4,7-14,16H2,(H,27,29)(H,28,30)(H,31,32)/t19-/m1/s1 |
InChI Key |
CEYGRENFNCKRRG-LJQANCHMSA-N |
Isomeric SMILES |
C1CNCCC1CCCC(=O)NCC(=O)N[C@H](CCC2=CNC3=CC=CC=C32)CC(=O)O |
SMILES |
C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O |
Canonical SMILES |
C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O |
Appearance |
Solid powder |
142638-79-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1H-Indole-3-pentanoic acid, beta-((((1-oxo-4-(4-piperidinyl)butyl)amino)acetyl)amino)-, (R)- L 703,014 L 703014 L-703,014 L-703014 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.